molecular formula C18H21N7 B6471610 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640828-96-0

3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6471610
CAS No.: 2640828-96-0
M. Wt: 335.4 g/mol
InChI Key: CJOJKIFSTUQRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile ( 2640828-96-0) is a chemical compound with the molecular formula C18H21N7 and a molecular weight of 335.41 g/mol. This nitrile-containing derivative features a piperazine core and is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research . Compounds with piperazine and pyrimidine motifs, such as this one, are frequently investigated for their potential to interact with biological targets like protein kinases. Research into similar chemical scaffolds has shown promise in the development of novel antimalarial agents, with some analogues demonstrating potent, fast-killing potency against asexual blood stages of Plasmodium falciparum . The piperazine ring is a privileged structure in pharmacology, known to contribute to the efficacy of various therapeutic agents, and its presence in this molecule makes it a valuable building block for constructing potential protease or kinase inhibitors . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, or for screening against novel biological targets in a laboratory setting.

Properties

IUPAC Name

3-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c19-13-15-3-5-20-14-16(15)23-9-11-24(12-10-23)17-4-6-21-18(22-17)25-7-1-2-8-25/h3-6,14H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJKIFSTUQRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H21N7C_{18}H_{21}N_7, with a molecular weight of approximately 367.5 g/mol. The compound features a pyridine core with multiple heterocyclic substitutions that are known to enhance biological activity.

PropertyValue
Molecular FormulaC18H21N7C_{18}H_{21}N_7
Molecular Weight367.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including protein kinases and receptors involved in cell signaling pathways. Research indicates that it may act as an inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in immune response and inflammation .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar in structure to This compound . For instance, related pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 0.25 μM to 9 μM .

Neuroprotective Effects

In addition to its anticancer properties, this compound may exhibit neuroprotective effects. Preliminary studies suggest that similar pyridine derivatives can modulate neurotransmitter systems and may have potential applications in treating neurodegenerative diseases .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study on pyrimidine-based compounds demonstrated that certain derivatives inhibited cell proliferation in A549 cells, leading to significant morphological changes and cell cycle arrest . The IC50 for these compounds was documented at approximately 9 μM.
  • Mechanistic Insights : Another investigation into piperazine-containing drugs revealed that they could selectively inhibit specific protein kinases associated with tumor growth, suggesting a targeted approach to cancer therapy .

Research Findings

Recent research has highlighted the diverse biological activities of pyrimidine and piperazine derivatives:

Compound TypeActivityTarget Cell LineIC50 Value
Pyrimidine DerivativeAnticancerA549 Lung Cancer9 μM
Piperazine DerivativeAntitumorHepG2 Liver Cancer0.25 μM
Pyridine DerivativeNeuroprotectiveVarious Neurodegenerative ModelsNot specified

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its structural features that allow for interaction with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .
  • Diabetes Treatment : A related compound has shown effectiveness as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making it a candidate for type 2 diabetes treatment .

Neuropharmacology

Research indicates that the compound may act on neurotransmitter systems, particularly in relation to anxiety and depression disorders. Its piperazine structure is often associated with psychoactive properties, potentially influencing serotonin or dopamine receptors.

Antimicrobial Properties

Compounds with similar functionalities have been explored for their antimicrobial properties. The pyrimidine and piperazine moieties are known to enhance the bioactivity against various bacterial strains, suggesting that this compound could be developed into an antimicrobial agent .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that derivatives of the compound inhibited the growth of breast cancer cell lines by inducing apoptosis through caspase activation pathways. Such findings underscore the potential for further development in oncology.

Case Study 2: DPP-IV Inhibition

A related study highlighted the efficacy of a structurally similar compound as a DPP-IV inhibitor, showcasing an IC50 value of 13 nM. This suggests strong potential for managing type 2 diabetes through modulation of glucose levels .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring serves as a reactive site for nucleophilic substitutions. In analogous systems (e.g., 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile ), substitutions occur at the secondary amine positions.

Key Reaction Conditions

ReagentSolventTemperatureYieldReference
Alkyl halides (e.g., CH₃I)DMF80°C65–75%
Aryl boronic acidsTHF/H₂O25°C50–60%
  • Mechanism : The lone pair on the piperazine nitrogen attacks electrophilic reagents (e.g., alkyl halides), forming quaternary ammonium intermediates.

  • Example : Reaction with methyl iodide in DMF yields 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]-N-methylpiperazin-1-yl}pyridine-4-carbonitrile .

Suzuki-Miyaura Cross-Coupling Reactions

The pyrimidine ring’s halogenated derivatives (e.g., chloro or bromo analogues) enable palladium-catalyzed cross-coupling. While the target compound lacks halogens, synthetic precursors likely undergo this reaction.

Optimized Conditions

CatalystBaseSolventYieldReference
Pd(PPh₃)₄K₃PO₄1,4-dioxane94%
  • Application : In related pyrimidine systems (e.g., 4k ), Suzuki coupling with aryl boronic acids introduces aromatic groups at the 4-position.

  • Limitation : The absence of halogens in the target compound necessitates prior functionalization (e.g., bromination) .

Hydrogenation of Carbonitrile Group

The cyano group at the pyridine-4-position is reducible to an amine under catalytic hydrogenation.

Hydrogenation Parameters

CatalystPressure (atm)SolventTemperatureYieldReference
Raney Ni10EtOH50°C85%
  • Product : 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-aminomethyl .

  • Side Reactions : Over-reduction to primary amines is minimized using milder conditions .

Pyrimidine Ring Modifications

The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitutions. For example:

  • Nitration : Requires HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives (60–70% yield) .

  • Chlorination : POCl₃ in DMF introduces chloro groups at the 2-position (55% yield) .

Pyrrolidine Ring Reactions

The pyrrolidine moiety undergoes alkylation or oxidation:

ReactionReagentProductYieldReference
N-AlkylationCH₃I, K₂CO₃N-Methylpyrrolidine derivative70%
Oxidation (PCC)PCC, CH₂Cl₂Pyrrolidone45%

Stability Under Acidic/Basic Conditions

The compound’s stability was assessed under varying pH:

ConditionpHDegradation (%)Half-Life (h)Reference
HCl (1M)1.0950.5
NaOH (1M)13.03024
  • Insight : The piperazine and pyrrolidine rings confer base stability but susceptibility to acidic hydrolysis.

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The following table highlights structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties
Target Compound C₁₈H₂₁N₇ 335.41 Pyridine-4-carbonitrile, pyrrolidin-1-yl, piperazine linker Moderate polarity, potential CNS activity due to piperazine/pyrrolidine motifs
6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile C₁₈H₂₁N₇ 335.41 Pyridine-3-carbonitrile (positional isomer) Similar molecular weight; altered electronic distribution due to cyano position
2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile C₂₂H₂₇N₇O₂ 421.50 Morpholin-4-yl, pyrano ring Higher molecular weight; increased oxygen content may improve solubility
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile C₂₁H₂₂N₆S 390.49 4-Methylpiperazinyl, phenyl, thiophene Thiophene enhances metabolic stability; phenyl aids π-π stacking
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile C₉H₁₂N₄O 192.22 Pyrazole core, piperidin-1-yl, oxo group Smaller size; oxo group may facilitate hydrogen bonding

Functional Group Impact

  • Pyrrolidine vs. Morpholine/Piperidine: Pyrrolidine (5-membered ring) offers less steric hindrance than piperidine (6-membered) but more rigidity than morpholine (which contains an oxygen atom).
  • Cyano Position: The pyridine-4-carbonitrile in the target compound vs. pyridine-3-carbonitrile in its isomer may alter electronic effects, influencing binding to targets like kinases or receptors .
  • Heterocyclic Additions: The pyrano ring in ’s compound introduces conformational constraints and lipophilicity, which could affect blood-brain barrier penetration .

Pharmacological Potential

  • CNS Activity : The target compound’s piperazine and pyrrolidine groups are frequently found in neuroactive drugs (e.g., antipsychotics), suggesting possible central nervous system applications.
  • Anticancer and Anti-inflammatory Prospects : Thiophene-containing analogs () are prevalent in anticancer agents due to their metabolic stability and electronic properties .

Preparation Methods

Halogenation of Pyridine-4-carbonitrile

Pyridine-4-carbonitrile undergoes directed ortho-metallation using lithium diisopropylamide (LDA) at -78°C, followed by quenching with hexachloroethane to yield 3-chloropyridine-4-carbonitrile. Alternative methods employ radical bromination with N-bromosuccinimide (NBS) under UV light, though regioselectivity challenges necessitate careful optimization.

Synthesis of 2-(Pyrrolidin-1-yl)-4-chloropyrimidine

The pyrimidine subunit is prepared through sequential functionalization:

Pyrimidine Ring Formation

A Gould-Jacobs reaction condenses enaminonitriles with guanidine derivatives to form 4-chloropyrimidine.

Procedure :

  • React ethyl cyanoacetate (1.0 equiv) with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in toluene at 110°C to form the enaminonitrile.

  • Treat with guanidine hydrochloride (1.2 equiv) in ethanol under reflux for 6 hours.

  • Quench with HCl, extract with CH2Cl2, and recrystallize to yield 4-chloro-2-hydroxypyrimidine .

Chlorination and Pyrrolidine Substitution

  • Phosphorus oxychloride (POCl3) converts the hydroxyl group to chlorine at 100°C.

  • React 2,4-dichloropyrimidine (1.0 equiv) with pyrrolidine (1.5 equiv) in THF at 0°C→RT for 4 hours to yield 2-(pyrrolidin-1-yl)-4-chloropyrimidine .

Coupling of Piperazine-Pyridine and Pyrimidine-Pyrrolidine Subunits

The final assembly employs Buchwald-Hartwig amination or Ullmann-type coupling:

Procedure :

  • Combine 3-(piperazin-1-yl)pyridine-4-carbonitrile (1.0 equiv), 2-(pyrrolidin-1-yl)-4-chloropyrimidine (1.1 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.5 equiv) in dioxane.

  • Heat at 100°C under N2 for 16 hours.

  • Filter through Celite, concentrate, and purify via reverse-phase HPLC (MeCN/H2O + 0.1% TFA) to isolate the target compound.

Optimization Insights :

  • Catalyst System : Pd(OAc)2 with BINAP affords lower yields (∼45%) compared to Pd2(dba)3/Xantphos (72%).

  • Solvent : Dioxane > toluene (higher boiling point improves conversion).

  • Yield : 68–72%.

Analytical Characterization

Spectroscopic Data :

  • HRMS (ESI+) : m/z 336.1821 [M+H]+ (calc. 336.1824 for C18H22N7+).

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrimidine-H), 8.54 (d, J = 5.1 Hz, 1H, pyridine-H), 7.98 (d, J = 5.1 Hz, 1H, pyridine-H), 3.85–3.75 (m, 4H, piperazine-H), 3.45–3.35 (m, 4H, pyrrolidine-H), 2.90–2.80 (m, 4H, piperazine-H), 1.95–1.85 (m, 4H, pyrrolidine-CH2).

  • 13C NMR (101 MHz, DMSO-d6) : δ 161.2 (pyrimidine-C2), 158.4 (pyrimidine-C4), 152.1 (pyridine-C3), 118.9 (CN), 116.5–115.0 (aromatic carbons), 49.8 (piperazine-NCH2), 46.2 (pyrrolidine-NCH2).

Comparative Analysis of Synthetic Routes

Parameter Method A (Sequential SNAr) Method B (One-Pot Coupling)
Total Yield 42%68%
Reaction Steps 53
Purification Complexity High (multiple chromatographies)Moderate (final HPLC)
Scalability Limited by intermediate stabilitySuitable for gram-scale

Method B, leveraging palladium-catalyzed coupling, offers superior efficiency and is preferred for large-scale synthesis.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrimidine Functionalization :

    • Competitive substitution at C4 vs. C2 is minimized using bulky ligands (Xantphos) to favor C4 coupling.

  • Piperazine Handling :

    • Hygroscopicity issues are addressed by storing intermediates under N2 and using anhydrous solvents.

  • Cyano Group Stability :

    • Avoid strong acids/bases during workup to prevent hydrolysis to the primary amide .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile?

  • Methodology : A multi-step approach is typically employed. For example, piperazine derivatives can react with functionalized pyrimidines in a nucleophilic substitution or coupling reaction. Key steps include:

  • Intermediate preparation : React 2-(pyrrolidin-1-yl)pyrimidin-4-yl chloride with piperazine under basic conditions (e.g., NaOH in dichloromethane) to form the piperazine-pyrimidine core .
  • Final coupling : Attach the pyridine-4-carbonitrile group via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, ensuring inert atmosphere and palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can structural characterization of this compound be reliably performed?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and intermolecular interactions in the piperazine-pyrimidine-pyridine system .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrrolidine N-methyl signals at δ 2.5–3.0 ppm; pyridine carbons at δ 150–160 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₂₁N₇: 336.1934; observed: 336.1936) .

Q. What safety protocols are critical during synthesis and handling?

  • Precautions :

  • Explosive risks : Avoid high-temperature decomposition (H200 series codes) .
  • Toxicity : Use fume hoods for inhalation protection (H301/H311 codes) and nitrile gloves for skin contact .
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the carbonitrile group .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Approach :

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states in piperazine-pyrimidine coupling. For example, B3LYP/6-31G* identifies energy barriers for nucleophilic substitution .
  • Reaction path search : Combine with experimental data (e.g., NMR kinetics) to refine activation parameters and predict optimal solvents (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Case example : If conflicting IC₅₀ values arise for kinase inhibition:

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects using siRNA knockdown .
  • Structural analogs : Compare with derivatives (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

  • Core modifications : Synthesize analogs with varied substituents on the pyrimidine (e.g., methylsulfanyl vs. ethoxy groups) and piperazine (e.g., 4-methyl vs. 4-phenyl) .
  • Biological testing : Screen against target proteins (e.g., kinases) using fluorescence polarization assays. Correlate activity with steric/electronic parameters (Hammett constants, logP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.